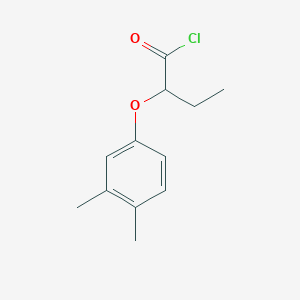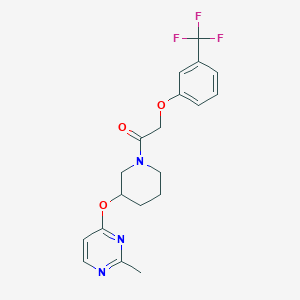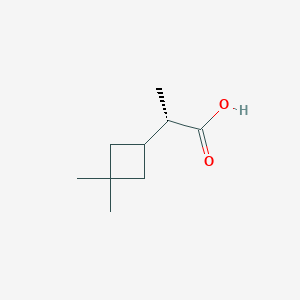![molecular formula C16H12Cl4N2O2S B2472854 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 348642-53-5](/img/structure/B2472854.png)
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as TCS 401, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 acts as a competitive antagonist of AhR by binding to the ligand-binding domain of the receptor. This prevents the binding of endogenous ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and other environmental pollutants. By blocking the activation of AhR, 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 can modulate the expression of genes that are regulated by AhR.
Biochemical and Physiological Effects:
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the immune response. In vivo studies have shown that 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 can protect against the toxic effects of TCDD and other environmental pollutants.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 is its selectivity and potency as an AhR antagonist. This makes it a valuable tool for studying the role of AhR in various biological processes. However, 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has some limitations as well. It has been found to be unstable in some solvents and can degrade over time. Additionally, the use of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 in animal studies requires careful consideration of the dose and route of administration.
Future Directions
There are several future directions for the use of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 in scientific research. One area of interest is the role of AhR in the regulation of the gut microbiome. 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been found to modulate the gut microbiome in animal studies, and further research is needed to understand the mechanisms involved. Another area of interest is the use of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 in the treatment of cancer. 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been found to inhibit the proliferation of cancer cells in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic. Finally, the development of more stable analogs of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 could improve its utility as a research tool.
Synthesis Methods
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloro-1-(1H-indol-3-yl)ethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 as a white solid.
Scientific Research Applications
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been extensively used in scientific research as a tool to study the role of the aryl hydrocarbon receptor (AhR) in various biological processes. AhR is a transcription factor that plays a critical role in the regulation of gene expression in response to environmental pollutants and other ligands. 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been found to be a selective and potent antagonist of AhR and has been used to study the role of AhR in various biological processes such as immune response, cell differentiation, and cancer.
properties
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2S/c17-10-5-7-11(8-6-10)25(23,24)22-15(16(18,19)20)13-9-21-14-4-2-1-3-12(13)14/h1-9,15,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBHBWAWPNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)
![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)
![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)



![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)
![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)
![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)
